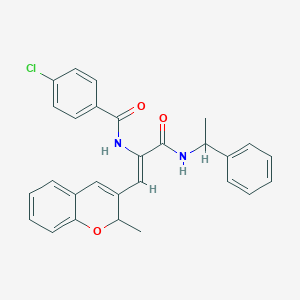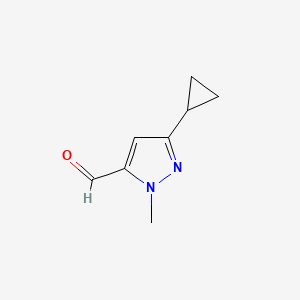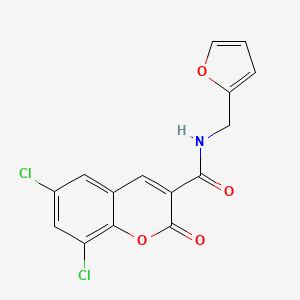![molecular formula C17H26N2O4 B2709180 3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421496-98-1](/img/structure/B2709180.png)
3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a useful research compound. Its molecular formula is C17H26N2O4 and its molecular weight is 322.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
Novel Benzamide Derivatives : A study on the synthesis of novel benzamides derived from visnaginone and khellinone explored their anti-inflammatory and analgesic properties. These compounds, including variations with 3,4-dimethoxy-N-(piperidin-4-yl)benzamide structures, were evaluated for their COX-1/COX-2 inhibition, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Gastrointestinal Stimulant Properties : Derivatives of 3,4-dimethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide were explored for their potential as gastrointestinal stimulants, highlighting the synthesis of cisapride from related piperidinamines. These compounds demonstrated significant activity in enhancing gastrokinetic activity without dopamine antagonism (Van Daele et al., 1986).
Antibacterial Activities : A series of substituted benzamides, including those structurally related to 3,4-dimethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, were synthesized and tested for their antibacterial activities. Compounds showed potent inhibitory effects against various Gram-positive and Gram-negative bacteria, indicating their potential for therapeutic use in combating bacterial infections (Vinaya et al., 2008).
Anticancer Properties : Research into the synthesis of novel series of 4-methoxy and 4,9-dimethoxy-5-substituted furo[2,3-g]-1,2,3-benzoxathiazine-7,7-dioxide derivatives, structurally related to the compound of interest, revealed their potential in anticancer applications. Some derivatives exhibited moderate DPPH radical-scavenging activity and significant antiproliferative activity against various cancer cell lines (El-Sawy et al., 2013).
Serotonin Receptor Agonism : A series of benzamide derivatives, structurally similar to 3,4-dimethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, were synthesized and evaluated for their serotonin 4 (5-HT4) receptor agonist activity. These compounds were found to have promising profiles for enhancing gastrointestinal motility, suggesting potential applications in the treatment of gastrointestinal disorders (Sonda et al., 2003).
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-11-10-19-8-6-14(7-9-19)18-17(20)13-4-5-15(22-2)16(12-13)23-3/h4-5,12,14H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOZBPPJTCUCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)


![N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2709104.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2709106.png)

![(1S,2R,5R)-N-Methylbicyclo[3.1.0]hexan-2-amine;hydrochloride](/img/structure/B2709108.png)

![3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2709113.png)
![2-iodo-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2709114.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709118.png)

![3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2709120.png)
